(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Nitropyridine Group: The nitropyridine group can be introduced through nitration reactions of pyridine derivatives, followed by coupling with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitropyridine group can undergo oxidation reactions, potentially forming nitro-oxide derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Nitro-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine ring may also play a role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Nitropyridine Derivatives: Compounds with nitropyridine groups but different core structures.
Uniqueness:
Structural Features: The combination of a pyrrolidine ring with a nitropyridine group is unique and may confer specific properties not found in other compounds.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXMCOLNKQQPZ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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